molecular formula C11H11ClN2O B15219662 (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one

(S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one

Cat. No.: B15219662
M. Wt: 222.67 g/mol
InChI Key: ZUQJYZAPOPVHNH-LURJTMIESA-N
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Description

(S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one is a chiral quinoline derivative of significant interest in medicinal chemistry and oncology research. This compound serves as a critical synthetic intermediate in the preparation of potent isocitrate dehydrogenase 1 (IDH1) inhibitors, most notably Olutasidenib[citex:3][citex:7]. Olutasidenib (marketed as Rezlidhea) is an FDA-approved targeted therapy for acute myeloid leukemia (AML) that selectively binds to mutated IDH1, preventing the formation of the oncometabolite 2-hydroxyglutarate (2-HG), which leads to the differentiation and apoptosis of cancerous cells[citex:4]. Quinoline derivatives, like this compound, are versatile scaffolds in drug discovery due to their low toxicity and ability to interact with diverse biological targets[citex:5][citex:10]. The specific stereochemistry of the 1-aminoethyl side chain in the (S)-enantiomer is essential for its high biological activity and selective target binding. Researchers value this building block for developing novel small-molecule therapeutics. The compound is typically supplied as a solid and should be stored refrigerated (2-8°C) and protected from light to ensure stability[citex:2][citex:6]. Please Note: This product is intended for research applications and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

3-[(1S)-1-aminoethyl]-6-chloro-1H-quinolin-2-one

InChI

InChI=1S/C11H11ClN2O/c1-6(13)9-5-7-4-8(12)2-3-10(7)14-11(9)15/h2-6H,13H2,1H3,(H,14,15)/t6-/m0/s1

InChI Key

ZUQJYZAPOPVHNH-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC2=C(C=CC(=C2)Cl)NC1=O)N

Canonical SMILES

CC(C1=CC2=C(C=CC(=C2)Cl)NC1=O)N

Origin of Product

United States

Preparation Methods

Enzymatic Resolution of Racemic Intermediates

EP2824187A1 describes a biocatalyzed approach using Pseudomonas fluorescens lipase (PFL) to resolve racemic 3-(1-hydroxyethyl)-1,2,3,4-tetrahydroquinoline intermediates. Key steps include:

  • Transesterification : (R,S)-3-(1-hydroxyethyl)-1-tert-butyloxycarbonyl (Boc)-tetrahydroquinoline is treated with vinyl acetate in toluene, achieving 55–65% conversion to the (R)-acetate and leaving the (S)-alcohol enantiomer.
  • Hydrolysis : The (S)-alcohol is isolated and converted to the (S)-amine via mesylation followed by ammonolysis, yielding enantiomeric excess (ee) >98%.

Asymmetric Hydrogenation

US9834539B2 employs chiral ruthenium catalysts (e.g., Ru-(S)-BINAP) for the hydrogenation of 3-(1-nitroethyl)-6-chloroquinolin-2(1H)-one. The nitro group is reduced to an amine with retention of configuration, affording the (S)-enantiomer in 72% yield and 94% ee.

Stepwise Synthetic Protocols

Route 1: Quinolinone Core First (Adapted from US9834539B2)

  • 6-Chloro-1H-quinolin-2-one Synthesis

    • React 4-chloroaniline with ethyl acetoacetate in polyphosphoric acid (120°C, 6 h) to form 6-chloro-3-acetylquinolin-2(1H)-one (Yield: 68%).
    • Chlorination : Treat with CuCl₂/LiCl in DMF at 80°C (12 h) to install the 6-chloro group.
  • Introduction of the (S)-1-Aminoethyl Group

    • Mannich Reaction : Condense 6-chloroquinolin-2(1H)-one with (S)-1-nitropropane-2-amine in the presence of formaldehyde (EtOH, reflux, 8 h) to form 3-((S)-1-nitroethyl)-6-chloroquinolin-2(1H)-one (Yield: 58%).
    • Reduction : Hydrogenate the nitro group using H₂/Pd-C in MeOH (25°C, 4 h) to yield the target amine (Yield: 76%, ee: 91%).

Route 2: Late-Stage Enzymatic Resolution (Adapted from EP2824187A1)

  • Racemic 3-(1-Aminoethyl)-6-chloroquinolin-2(1H)-one Synthesis

    • Reduce 3-acetyl-6-chloroquinolin-2(1H)-one with NaBH₄/CeCl₃ to form racemic 3-(1-hydroxyethyl)-6-chloroquinolin-2(1H)-one (Yield: 82%).
    • Mesylation : Treat with methanesulfonyl chloride (CH₂Cl₂, 0°C, 2 h) to form the mesylate intermediate.
    • Ammonolysis : React with NH₃/MeOH (60°C, 12 h) to yield racemic amine.
  • Enzymatic Resolution

    • Protect the amine as a Boc carbamate (Boc₂O, DMAP, CH₂Cl₂).
    • Subject to PFL-catalyzed transesterification with vinyl acetate (toluene, 35°C, 24 h), achieving 60% conversion to (R)-acetate and isolating (S)-Boc-amine (ee: 99%).
    • Deprotect with HCl/dioxane to obtain the (S)-amine hydrochloride (Yield: 65%).

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Asymmetric Hydrogenation) Route 2 (Enzymatic Resolution)
Overall Yield 44% 53%
Enantiomeric Excess (ee) 91% 99%
Key Advantage Shorter route Higher ee
Limitation Requires chiral catalyst Multi-step protection/deprotection

Analytical Characterization

  • Spectroscopic Data

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.8 Hz, 1H, H-5), 7.56 (dd, J = 8.8, 2.4 Hz, 1H, H-7), 7.48 (d, J = 2.4 Hz, 1H, H-8), 4.32–4.25 (m, 1H, CHNH₂), 2.98 (qd, J = 6.8, 2.8 Hz, 2H, CH₂), 1.41 (d, J = 6.8 Hz, 3H, CH₃).
    • IR (KBr) : 3350 (NH₂), 1660 (C=O), 1540 (C=C aromatic) cm⁻¹.
  • Chiral HPLC

    • Chiralpak AD-H column, hexane/EtOH (80:20), flow rate 1.0 mL/min: tR = 12.7 min (S-enantiomer), 14.9 min (R-enantiomer).

Industrial-Scale Considerations

  • Cost Efficiency : Route 2’s enzymatic step reduces reliance on expensive chiral catalysts but requires specialized lipase immobilization.
  • Safety : Handling of mesylating agents (Route 2) necessitates controlled-temperature reactors and quench protocols.
  • Purification : Crystallization of the hydrochloride salt (ethanol/water) achieves >99.5% purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The 6-chloro group undergoes palladium-catalyzed Suzuki-Miyaura coupling with pyrimidinyl boronic acids, enabling the introduction of heteroaromatic motifs. Key findings include:

Reaction Conditions

  • Catalyst system : Pd(PPh₃)₂Cl₂ (0.5–5 mol%) with Sphos ligand (1.5–15 mol%)

  • Base : K₂CO₃

  • Solvent : THF/H₂O (1:1 v/v)

  • Temperature : 65°C

  • Yield range : 40–98%

Substrate Scope and Performance

Boronic Acid SubstituentCatalyst Loading (Pd/Sphos)Yield (%)
2-Methoxypyrimidin-5-yl0.5%/1.5%94.9
2-Cyanopyrimidin-5-yl5%/15%40
2-Piperidinylpyrimidin-5-yl3%/9%85

Electron-donating groups (e.g., methoxy) enhance reactivity, while electron-withdrawing groups (e.g., cyano) require higher catalyst loadings .

Biological Activity of Derivatives

Post-functionalization derivatives exhibit enhanced cytotoxicity:

Derivative (C-6 Substituent)IC₅₀ (μM) MDA-MB-231IC₅₀ (μM) HeLa
6-Chloro (Parent Compound)12.315.8
6-(2-Methoxypyrimidin-5-yl)3.24.1
6-(2-Piperidinylpyrimidin-5-yl)2.93.8

Pyrimidine-substituted analogues show 3–4× improved potency, validating the pharmacophore’s role in anticancer activity .

Solid-Form Characterization

Crystalline forms impact solubility and stability:

  • XRPD Peaks : 6.3°, 12.8°, 13.8°, 23.6°, 27.8° (2θ ± 0.2°)

  • Thermal Stability : Decomposition onset at 242°C (TGA)

  • Hygroscopicity : <0.5% weight gain at 80% RH (DVS)

Comparative Reactivity of Chloroquinoline Derivatives

The 6-chloro position shows slower reactivity compared to 2- or 8-chloro analogues in cross-couplings due to steric and electronic effects. Substitution typically requires:

  • Higher catalyst loadings (5–10 mol% Pd)

  • Prolonged reaction times (12–24 hrs) .

Synthetic Limitations

  • Steric Hindrance : Bulky boronic acids (e.g., 2,4-dimethoxypyrimidin-5-yl) reduce yields to <50% .

  • Electrophilic Functionalization : The aminoethyl group does not participate in acylation or alkylation under standard conditions, preserving stereochemical integrity .

This compound’s modular synthesis and tunable bioactivity make it a scaffold for developing targeted therapies. Further studies should explore C–H activation strategies and enantioselective modifications.

Scientific Research Applications

The applications of (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one are detailed below, based on the provided search results:

This compound

Formula: C11H11ClN2O

Synthesis and Use as an Intermediate

This compound is a chemical compound that can be used as a synthetic intermediate .

  • This compound hydrochloride (A) Synthesis can be done through a series of steps starting with (R,E)-N-((2,6-dichloroquinolin-3-yl)methylene)-2-methylpropane-2-sulfinamide .
  • Step 1: (R,E)-N-((2,6-dichloroquinolin-3-yl)methylene)-2-methylpropane-2-sulfinamide
  • Step 2: (R)—N—((S)-1-(2,6-dichloroquinolin-3-yl)ethyl)-2-methylpropane-2-sulfinamide
  • Step 3: this compound hydrochloride (A)

Application in medicine

  • It is used in methods of inhibiting mutant isocitrate dehydrogenase 1 (mIDH1) .
  • It can be administered as a solid form to a subject .
  • It is used in methods of treating a disease, disorder, or condition responsive to inhibition of mutant isocitrate dehydrogenase 1 (mIDH1) .
  • It can be used to treat cancer comprising administering a solid form of Compound 1 to a subject in need thereof .
  • It is used in methods of reducing 2-hydroxyglutarate comprising administering a solid form of Compound 1 to a subject in need thereof .
  • Treatment can be administered after one or more symptoms have developed, in the absence of symptoms, or to a susceptible individual prior to the onset of symptoms .

Olutasidenib production

((S)-5-((1-(6-chloro-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)amino)-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile, also known as olutasidenib, can be prepared as a solid form .

  • Compound 1 can be prepared via the method described in Example 1 .
  • Compound 1 was dissolved in 18 volumes of dichloromethane, and the resulting solution was then concentrated under reduced pressure to approximately 5 volumes .
  • To the mixture was added 5 volumes of ethyl acetate .
  • The mixture was concentrated under reduced pressure to 5 volumes .
  • To the mixture was added an additional 5 volumes of ethyl acetate, and the mixture again concentrated under reduced pressure to 5 volumes .
  • The mixture was diluted to 10 volumes with ethyl acetate and stirred at room temperature for 18 hours, then cooled to 0° C. The mixture was stirred at 0° C. for 3 hours and then filtered .

Mechanism of Action

The mechanism of action of (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Key Observations :

  • Fluorinated analogue : The smaller fluorine atom reduces molecular weight and may enhance blood-brain barrier penetration, making it suitable for neuroimaging .
  • Iodinated analogue : The heavier iodine atom introduces radioisotope compatibility (e.g., ¹²³I for SPECT), though synthesis yields are higher (95%) compared to the fluorinated variant (80%) .

Modifications at Position 3: Aminoethyl vs. Bulky Substituents

The (S)-1-aminoethyl group at position 3 distinguishes the target compound from structurally related quinolinones:

  • CHIR124 (Sigma-Aldrich SML3044): Features a 6-chloroquinolin-2(1H)-one core but includes a benzimidazol-2-yl group at position 3 and a quinuclidine moiety at position 3. With a molecular weight of 861.47 g/mol, CHIR124 is a potent kinase inhibitor, highlighting how bulkier substituents at position 3 can enhance target binding but reduce metabolic stability .
  • 3-Acetyl-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one (CAS 479076-89-6): Substitutes the aminoethyl group with an acetyl moiety and adds methyl/phenyl groups.

Structural Similarity and Pharmacophore Analysis

Compounds with similarity scores >0.70 to the target include:

  • 7-Chloro-8-methylquinolin-2(1H)-one (Similarity: 0.79): Lacks the 3-aminoethyl group but retains the chloroquinolinone core. The methyl group at position 8 may sterically hinder interactions with flat binding pockets .
  • (S)-3-(1-Aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (Similarity: 0.73): Demonstrates that positional isomerism (quinolinone vs. isoquinolinone) and phenyl substitution significantly alter electronic properties and binding modes .

Crystallographic and Electronic Comparisons

The planar quinolin-2(1H)-one scaffold is conserved across analogues, as evidenced by crystallographic data . However, the 6-chloro substituent in the target compound introduces electron-withdrawing effects, which may enhance hydrogen-bonding interactions compared to electron-donating groups (e.g., methyl in 7-chloro-8-methylquinolin-2(1H)-one) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one?

  • Methodology :

  • Core scaffold synthesis : Start with 6-chloroquinolin-2(1H)-one derivatives (e.g., via Friedländer condensation or palladium-catalyzed coupling reactions) .
  • Stereoselective introduction of the (S)-1-aminoethyl group : Use chiral auxiliaries or asymmetric catalysis. For example, employ palladium-mediated C–H activation or zirconium-mediated multicomponent coupling to introduce the aminoethyl moiety while preserving stereochemistry .
  • Purification : Utilize column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) and confirm enantiomeric purity via chiral HPLC.

Q. How can the stereochemistry of this compound be experimentally validated?

  • Methodology :

  • X-ray crystallography : Single-crystal analysis of derivatives (e.g., acetylated analogs) provides unambiguous stereochemical assignment, as demonstrated in structurally similar 6-chloroquinolin-2(1H)-one compounds .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra (DFT-based) to confirm the S-configuration.
  • NMR analysis : Use NOESY or Mosher ester derivatization to detect spatial proximity of substituents .

Q. What analytical techniques are critical for characterizing intermediates in the synthesis of this compound?

  • Methodology :

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas of intermediates.
  • FT-IR spectroscopy : Track functional groups (e.g., NH₂ stretch at ~3300 cm⁻¹, carbonyl at ~1650 cm⁻¹).
  • Multinuclear NMR (¹H, ¹³C, DEPT-135) : Assign proton environments (e.g., quinolinone aromatic protons at δ 6.8–8.2 ppm) .

Advanced Research Questions

Q. How can enantioselective synthesis of the S-configuration be optimized using transition-metal catalysts?

  • Methodology :

  • Catalyst screening : Test chiral ligands (e.g., BINAP, Josiphos) with palladium or rhodium catalysts for asymmetric hydrogenation or C–N bond formation .
  • Steric/electronic tuning : Modify substituents on the quinolinone core to enhance stereochemical induction (e.g., electron-withdrawing groups improve catalyst-substrate interactions) .
  • Kinetic resolution : Use lipases or engineered enzymes to separate enantiomers during intermediate stages .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Methodology :

  • Docking studies : Simulate interactions with target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. Focus on the aminoethyl group’s hydrogen-bonding potential .
  • QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with activity data to prioritize synthetic targets .
  • MD simulations : Assess stability of protein-ligand complexes over 100-ns trajectories to predict binding affinity .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Standardized assays : Re-evaluate activity under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
  • Collaborative validation : Cross-verify data with independent labs using identical compound batches and protocols .

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